molecular formula C21H24N2O5S2 B2714566 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide CAS No. 1211922-09-6

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide

Cat. No.: B2714566
CAS No.: 1211922-09-6
M. Wt: 448.55
InChI Key: XUTNRYIPWMAFMM-VQHVLOKHSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a thiophen-2-ylsulfonyl group, and a piperidin-2-yl substituent, making it a unique molecule for research and industrial purposes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes for studying enzyme activity or protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of products with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the thiophen-2-ylsulfonyl group. The final step involves the formation of the acrylamide linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide: shares similarities with other acrylamide derivatives and sulfonyl-containing compounds.

    Benzo[d][1,3]dioxole derivatives: These compounds have similar structural features and may exhibit comparable chemical reactivity.

    Thiophen-2-ylsulfonyl derivatives: These compounds share the thiophen-2-ylsulfonyl group, which contributes to their chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c24-20(9-7-16-6-8-18-19(14-16)28-15-27-18)22-11-10-17-4-1-2-12-23(17)30(25,26)21-5-3-13-29-21/h3,5-9,13-14,17H,1-2,4,10-12,15H2,(H,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTNRYIPWMAFMM-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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